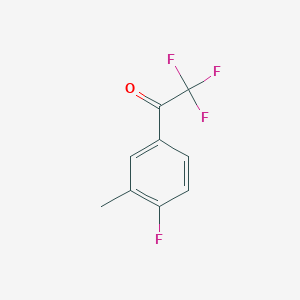

4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone, is a fluorinated acetophenone derivative. Fluorinated compounds are of significant interest in various fields, including medicinal and agricultural chemistry, due to their unique physical and chemical properties, such as high thermal stability and low moisture absorption .

Synthesis Analysis

The synthesis of fluorinated compounds can involve multiple steps and reagents. For instance, the lithium enolate of 4-fluoroacetophenone can be generated using lithium diisopropylamide in THF, which then participates in aldol reactions to form enolate-aldolate aggregates . Another example is the synthesis of polyimides from a fluorine-containing aromatic diamine, which involves the formation of poly(amic acid)s followed by cyclization to yield polyimide . Additionally, the synthesis of fluorinated heterocycles, such as 4-fluoro-3-oxazolines, can be achieved through a one-step process involving imines, trifluoroacetophenones, and CF2Br2 .

Molecular Structure Analysis

The molecular structure of fluorinated compounds like 4-fluoroacetophenone has been studied using techniques such as Fourier transform microwave spectroscopy and quantum chemical calculations. These studies have revealed the presence of conformers and isomers, as well as the effects of fluorination on geometries and intermolecular non-covalent interactions .

Chemical Reactions Analysis

Fluorinated acetophenones can participate in various chemical reactions. For example, the lithium enolate of 4-fluoroacetophenone can react with aldehydes in aldol reactions . Fluoroalkyl amino reagents have been developed for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, which can be used in Vilsmeier-type acylations or in the synthesis of fluorinated pyrazoles .

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit a range of desirable physical and chemical properties. For instance, soluble fluoro-polyimides derived from fluorinated diamines and dianhydrides show excellent thermal stability, low moisture absorption, and high hygrothermal stability . The fluorination effects on compounds like 4-fluoroacetophenone also influence the barrier of methyl internal rotation and the stability of hydrate isomers .

Safety and Hazards

4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYZEMSITQZCRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374625 |

Source

|

| Record name | 3'-methyl-2,2,2,4'-tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone | |

CAS RN |

845823-10-1 |

Source

|

| Record name | 3'-methyl-2,2,2,4'-tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

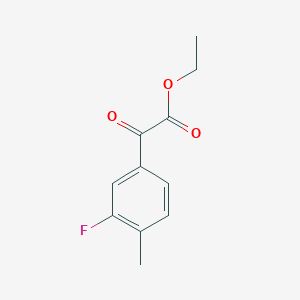

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)